“2,3-Dihydrobenzo[b]furan-7-ylamine” is a unique chemical compound provided to early discovery researchers . Its empirical formula is C8H9NO and it has a molecular weight of 135.16 .
The molecular structure of “2,3-Dihydrobenzo[b]furan-7-ylamine” is represented by the empirical formula C8H9NO . This suggests that it contains eight carbon atoms, nine hydrogen atoms, and one nitrogen atom.
The physical and chemical properties of “2,3-Dihydrobenzo[b]furan-7-ylamine” are as follows: it is a solid substance with a molecular weight of 135.16 . The safety data sheet indicates that it has a melting point range of 72.5 - 74.5 °C .
2,3-Dihydrobenzo[b]furan-7-ylamine is an organic compound with the molecular formula and a molecular weight of 135.16 g/mol. This compound is characterized by its unique bicyclic structure, which consists of a benzofuran moiety with an amine group at the 7-position. It is classified as an aromatic amine and is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
2,3-Dihydrobenzo[b]furan-7-ylamine can be synthesized through various methods, often involving cyclization reactions starting from phenolic compounds or other suitable precursors. The compound has garnered interest in scientific research due to its structural features that facilitate various chemical reactions and biological interactions.
The compound falls under the category of heterocycles, specifically as a member of the benzofuran derivatives. It is also classified as a potential pharmacological agent due to its biological activity, particularly in the context of drug discovery.
The synthesis of 2,3-dihydrobenzo[b]furan-7-ylamine can be achieved through several methods:
The cyclization often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and selectivity. The choice of catalyst can significantly influence the efficiency and outcome of the synthesis.
The structure of 2,3-dihydrobenzo[b]furan-7-ylamine features a fused benzene and furan ring system with an amine substituent at the 7-position. This arrangement contributes to its unique chemical properties and reactivity.
2,3-Dihydrobenzo[b]furan-7-ylamine can undergo various chemical reactions:
The reactivity of 2,3-dihydrobenzo[b]furan-7-ylamine is influenced by its electronic structure, which allows for diverse pathways in organic synthesis.
The mechanism of action for 2,3-dihydrobenzo[b]furan-7-ylamine primarily involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects:
Relevant data indicates that while the compound exhibits useful properties for synthetic applications, care must be taken due to its irritant nature.
2,3-Dihydrobenzo[b]furan-7-ylamine has several scientific applications:
2,3-Dihydrobenzo[b]furan-7-ylamine (C₈H₉NO, MW 135.16 g/mol) represents a privileged scaffold in heterocyclic chemistry, featuring a fused benzofuran system with reduced furan ring reactivity and a primary amine group at the 7-position. Its structure comprises a benzene ring annulated to a 2,3-dihydrofuran moiety, creating a rigid tricyclic framework that enhances binding affinity to biological targets. The amine group provides a versatile handle for chemical modifications, enabling diverse derivatization for drug discovery [1] . This hybrid architecture combines the electronic properties of aromatic systems with the conformational flexibility of saturated heterocycles, allowing optimal interactions with enzyme active sites. Its significance is amplified by the prevalence of benzofuran motifs in pharmaceuticals—over 60% of top-selling drugs contain heterocycles, with oxygen-containing variants like this serving as bioisosteres for catechol, indole, and phenol groups [8].
The compound (CAS 13414-56-7) first emerged in chemical literature during the mid-20th century amid explorations of benzofuran reactivity. Early synthetic approaches adapted classical heterocyclic methods, including the Nickl benzofuran synthesis—a reaction between lithium phenolates and allyl halides described in 1958 [9]. Significant advancement occurred in the 1970s-1980s with the development of transition-metal-catalyzed cyclizations, particularly palladium-mediated Larock-type couplings between o-iodophenols and alkynes, which enabled efficient construction of the dihydrobenzofuran core [8]. Commercial availability began in the 1990s through specialty chemical suppliers (e.g., Thermo Scientific), with purity standards reaching ≥97% [1] [2]. The early 2000s saw its inclusion in pharmaceutical patent applications as a key intermediate, notably in allosteric modulators of adenosine receptors [6].
This amine derivative serves as a critical building block for bioactive molecules, primarily due to its balanced lipophilicity (LogP ≈ 1.8), moderate water solubility, and metabolic stability. Its structural mimics endogenous neurotransmitters, facilitating receptor interactions. Key therapeutic applications include:
Table 1: Bioactivity Profile of Representative Derivatives
Derivative | Target Activity | Potency (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
3-(Trimethoxybenzoyl) | Tubulin polymerization | 3.0 µM | [8] |
5-Fluoro-6-nitro | A₁ adenosine receptor AE | 110 nM (EC₅₀) | [6] |
5,7-Dichloro | Antifungal lead | 2.6 µg/mL | [10] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3